molecular formula C22H24N2O2 B2887995 (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 358316-34-4

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2887995
CAS No.: 358316-34-4
M. Wt: 348.446
InChI Key: ZQZHXDGXIDLYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a synthetic enamide compound provided for research and development purposes. This molecule is characterized by a (Z)-prop-2-enamide core, which is a structure of high interest in medicinal chemistry for its potential as a key intermediate or pharmacophore. Compounds within the enamide and acrylamide families are frequently investigated for their biological activity. Research on analogous structures has explored their utility as covalent inhibitors for viral proteases, such as the 3CLpro in coronaviruses . Other enamide derivatives have been developed as modulators for various biological targets, including estrogen-related receptors (ERRα) and TRPM8 receptors , suggesting potential research applications in oncology, neurology, and physiology. The specific stereochemistry (Z-configuration), along with the electron-withdrawing cyano group and the lipophilic tert-butylphenyl and ethoxyphenyl substituents, may influence the compound's binding affinity and selectivity. Researchers can utilize this chemical as a building block for synthesizing more complex heterocyclic systems or as a candidate for high-throughput screening in drug discovery campaigns. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-5-26-20-12-10-19(11-13-20)24-21(25)17(15-23)14-16-6-8-18(9-7-16)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZHXDGXIDLYGX-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a prop-2-enamide backbone, which is modified by a cyano group and two distinct aromatic substituents. The presence of a tert-butyl group enhances lipophilicity, while the ethoxy group may influence solubility and reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

Key Features:

  • Tert-butyl Group : Increases lipophilicity, potentially enhancing membrane permeability.
  • Ethoxy Group : May improve solubility in organic solvents.
  • Cyano Group : Imparts unique reactivity that can be exploited in further chemical modifications.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound to specific targets can be studied using techniques such as surface plasmon resonance and isothermal titration calorimetry, which provide insights into its mechanism of action.

Antioxidant and Antimicrobial Activities

Recent studies have highlighted the potential antioxidant and antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various microorganisms, suggesting that this compound may also exhibit similar properties.

CompoundActivityReference
4-Methyl-N-(4-methoxyphenyl)benzamideAnti-inflammatory
N-(4-Chlorophenyl)acrylamideCytotoxic
3-Amino-N-(4-fluorophenyl)propenamideAnti-cancer

Cytotoxicity Studies

Cytotoxicity assays conducted on derivatives of this compound have shown varying degrees of toxicity against different cell lines. The IC50 values provide a measure of the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)
Compound 1NIH/3T3148.26
Compound 2NIH/3T3187.66
DoxorubicinNIH/3T3>1000

These results indicate that while some derivatives exhibit significant cytotoxic effects, they may also possess selectivity towards cancerous cells over normal cells.

Study on Structural Variants

A study focused on the synthesis and biological evaluation of novel derivatives similar to this compound revealed that variations in substituents at the para position of the phenyl moiety significantly impacted biological activity. Compounds with electronegative groups like fluorine or chlorine exhibited enhanced antifungal activity compared to those with less electronegative atoms .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary data suggest that this compound possesses favorable ADME characteristics, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features Reference
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide R1 = 4-tert-butylphenyl; R2 = 4-ethoxyphenyl C22H24N2O2 348.44 Bulky tert-butyl and ethoxy groups enhance lipophilicity
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide R1 = 2-[(4-bromophenyl)methoxy]-3-methoxyphenyl; R2 = 2,4,6-trimethylphenyl C27H25BrN2O3 521.41 Bromine increases molecular weight; trimethylphenyl adds steric hindrance
XCT790 (E-isomer): (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide R1 = 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl; R2 = 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl C24H17F9N4O3S 636.47 Fluorinated groups enhance metabolic stability; thiadiazole ring enables π-π interactions
(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide R1 = 4-(pyridin-2-ylmethoxy)phenyl; R2 = 4-tert-butyl-1,3-thiazol-2-yl C23H22N4O2S 418.50 Pyridine and thiazole moieties introduce heteroaromaticity and hydrogen-bonding sites

Physicochemical and Electronic Properties

  • Lipophilicity : The tert-butyl and ethoxy groups in the target compound increase logP compared to analogs with polar substituents (e.g., XCT790’s trifluoromethyl groups or pyridinylmethoxy in ).
  • Hydrogen Bonding: The cyano group and amide linkage enable hydrogen-bond donor/acceptor interactions, similar to compounds in . However, the absence of hydroxyl or thiol groups (cf. ) reduces its polarity.

Crystallographic and Supramolecular Behavior

  • The tert-butyl group may disrupt crystal packing efficiency compared to smaller substituents, as bulky groups often reduce crystallinity .
  • Hydrogen-bonding patterns in cyano-enamides are influenced by substituent electronic profiles, as described in graph set analysis .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide to maximize yield and isomer selectivity?

  • Methodological Answer :

  • Temperature : Maintain 60–80°C to favor kinetic control for the Z-isomer .
  • Solvent : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
  • Catalysts : Employ palladium-based catalysts for cross-coupling steps to enhance selectivity .
  • Monitoring : Track reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and confirms Z-isomer geometry .
  • NMR/IR :
  • 1^1H NMR: Cyano (δ\delta ~110 ppm) and enamide (δ\delta 7.5–8.5 ppm) groups verify connectivity .
  • IR: Stretching bands at ~2220 cm1^{-1} (C≡N) and ~1650 cm1^{-1} (amide C=O) .
  • HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) assess purity (>98%) .

Advanced Research Questions

Q. How can retrosynthetic analysis streamline the design of efficient synthetic routes for this compound?

  • Methodological Answer :

  • Disconnections :

Amide bond: Form via coupling of 4-ethoxyaniline with (Z)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoic acid .

Cyano-enamide core: Construct via Knoevenagel condensation of tert-butylbenzaldehyde with cyanoacetamide derivatives .

  • Key intermediates : Prioritize tert-butylphenyl and ethoxyphenyl fragments for modular assembly .

Q. How do solvent polarity and catalysts influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the cyano group, enabling Michael additions .
  • Catalysts :
  • Lewis acids (e.g., ZnCl2_2) stabilize transition states in cyclization reactions .
  • Pd(PPh3_3)4_4 facilitates Suzuki-Miyaura couplings for aryl modifications .

Q. What methodologies assess the compound’s potential anti-inflammatory or anticancer activity?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Measure IC50_{50} against COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • In vivo models : Evaluate efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (pH, temperature, cell passage number) .
  • Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based assays .
  • Purity validation : Reanalyze compound batches via HPLC to rule out impurities (>99% purity required) .

Q. What experimental approaches evaluate pharmacological differences between Z- and E-isomers?

  • Methodological Answer :

  • Isomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
  • Bioactivity profiling : Compare IC50_{50} values of isolated isomers in target assays (e.g., kinase inhibition) .
  • Molecular docking : Simulate isomer binding to active sites (e.g., using AutoDock Vina) to rationalize selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.